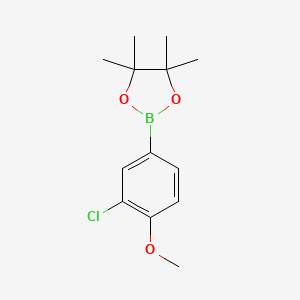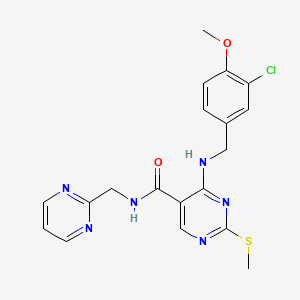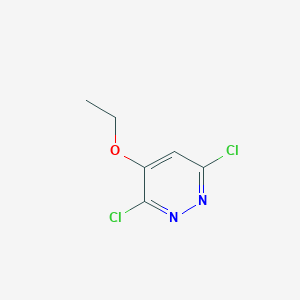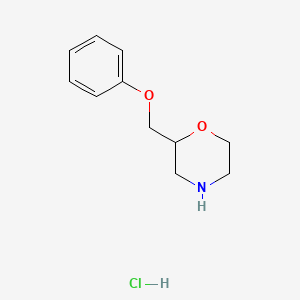![molecular formula C12H14FN3O2 B1431399 6-(N-Pivaloyl amino)-4-fluoro-3-hydroxy-[1H] indazole CAS No. 1227268-95-2](/img/structure/B1431399.png)
6-(N-Pivaloyl amino)-4-fluoro-3-hydroxy-[1H] indazole
Descripción general
Descripción
6-(N-Pivaloyl amino)-4-fluoro-3-hydroxy-[1H] indazole is a synthetic compound belonging to the indazole family. Indazole derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This particular compound has been studied for its potential therapeutic applications, especially in cancer treatment.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(N-Pivaloyl amino)-4-fluoro-3-hydroxy-[1H] indazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core is synthesized through a cyclization reaction of appropriate precursors, such as substituted hydrazines and ortho-substituted nitrobenzenes.
Introduction of the Fluoro Group: The fluoro group is introduced via nucleophilic substitution reactions using fluorinating agents like potassium fluoride or cesium fluoride.
Hydroxylation: The hydroxyl group is introduced through oxidation reactions, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-(N-Pivaloyl amino)-4-fluoro-3-hydroxy-[1H] indazole undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluoro group can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Potassium fluoride, cesium fluoride, triethylamine.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted indazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Mecanismo De Acción
The mechanism of action of 6-(N-Pivaloyl amino)-4-fluoro-3-hydroxy-[1H] indazole involves the inhibition of specific enzymes and pathways. For instance, as an IDO1 inhibitor, it interferes with the kynurenine pathway, which is responsible for the degradation of tryptophan. By inhibiting IDO1, the compound helps to restore immune response against cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
6-(N-Pivaloyl amino)-4-chloro-3-hydroxy-[1H] indazole: Similar structure but with a chloro group instead of a fluoro group.
6-(N-Pivaloyl amino)-4-methyl-3-hydroxy-[1H] indazole: Similar structure but with a methyl group instead of a fluoro group.
Uniqueness
6-(N-Pivaloyl amino)-4-fluoro-3-hydroxy-[1H] indazole is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the fluoro group enhances its metabolic stability and binding affinity to target enzymes compared to other similar compounds .
Propiedades
IUPAC Name |
N-(4-fluoro-3-oxo-1,2-dihydroindazol-6-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3O2/c1-12(2,3)11(18)14-6-4-7(13)9-8(5-6)15-16-10(9)17/h4-5H,1-3H3,(H,14,18)(H2,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQISLLLLQCHAJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC2=C(C(=C1)F)C(=O)NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301154033 | |
| Record name | N-(4-Fluoro-2,3-dihydro-3-oxo-1H-indazol-6-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301154033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227268-95-2 | |
| Record name | N-(4-Fluoro-2,3-dihydro-3-oxo-1H-indazol-6-yl)-2,2-dimethylpropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227268-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Fluoro-2,3-dihydro-3-oxo-1H-indazol-6-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301154033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B1431331.png)


![2,6-Diazaspiro[3.4]octan-7-one hydrochloride](/img/structure/B1431337.png)


